Ethyl 3-bromo-4-cyanobenzoate
Overview
Description
Ethyl 3-bromo-4-cyanobenzoate is a chemical compound with the molecular formula C10H8BrNO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of Ethyl 3-bromo-4-cyanobenzoate is 254.08 . The InChI key, which is a unique identifier for chemical substances, is SVBBQSMUEOIQDZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-cyanobenzoate is a solid substance at room temperature .Scientific Research Applications
Catalyst-Free Reactions in Water : Ethyl 3-bromo-4-cyanobenzoate plays a role in catalyst-free P-C coupling reactions of halobenzoic acids and secondary phosphine oxides under microwave irradiation in water. The product from these reactions is further converted into ethyl esters, demonstrating a method for synthesizing phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).
Synthesis of Triazoloquinoline : The compound is used in synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is an intermediate in the preparation of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (Pokhodylo & Obushak, 2019).
Functional Polymers Synthesis : It is utilized in the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a new monomer used for homopolymerization and copolymerization with styrene and methyl methacrylate. This demonstrates its application in the field of polymer chemistry (Sumida & Vogl, 1981).
Facile One-pot Synthesis : This compound is used in a one-pot synthesis method to create ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates. This method showcases its application in creating highly functionalized products in a straightforward manner (Ge et al., 2006).
Photochemical Reactions : In photochemical studies, ethyl p-cyanobenzoate, a related compound, undergoes anti-Markovnikov addition of solvent (methanol) across a double bond during photolysis, highlighting its application in studying photochemical reaction mechanisms (Neidigk & Morrison, 1978).
Synthesis of Benzothiazole and Thiazole Derivatives : The compound is used in reactions with 2-aminobenzothiazoles and 2-aminothiazoles to obtain corresponding imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives. This application is significant in the synthesis of heterocyclic compounds (Abignente et al., 1987).
Safety And Hazards
Ethyl 3-bromo-4-cyanobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Future Directions
properties
IUPAC Name |
ethyl 3-bromo-4-cyanobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBBQSMUEOIQDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593231 | |
Record name | Ethyl 3-bromo-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-cyanobenzoate | |
CAS RN |
362527-61-5 | |
Record name | Ethyl 3-bromo-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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